What is (Perfluoro-N-hexyl)ethane
What is (Perfluoro-N-hexyl)ethane
An In-Depth Technical Guide to (Perfluoro-N-hexyl)ethane: Properties, Synthesis, and Advanced Applications
Abstract
(Perfluoro-N-hexyl)ethane, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane that occupies a unique niche at the intersection of materials science, biomedical research, and energy applications. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. As a member of the broader class of Per- and Polyfluoroalkyl Substances (PFAS), its environmental and safety profile is also critically examined. The document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized fluorochemical, with a focus on its utility in advanced NMR/MRI signal enhancement and the development of proton transport materials.
Introduction
Fluorinated organic compounds are renowned for their exceptional thermal stability, chemical inertness, and low surface energy. (Perfluoro-N-hexyl)ethane (CAS 80793-17-5) is a significant example of a hydrofluoroalkane, a molecule that combines a perfluorinated carbon chain with a hydrocarbon segment. This hybrid structure—an ethyl group (CH₃CH₂–) attached to a perfluorohexyl chain (–(CF₂)₅CF₃)—imparts a unique balance of properties, distinguishing it from fully fluorinated perfluoroalkanes.
While sharing the stability conferred by the strong carbon-fluorine bonds, the hydrocarbon tail provides a site for chemical functionalization and influences its solubility and interfacial behavior. These characteristics have positioned (Perfluoro-N-hexyl)ethane as a valuable intermediate and functional material in several high-technology fields. Its applications range from enhancing magnetic resonance imaging signals to serving as a foundational component in materials for next-generation fuel cells.[1] However, as a PFAS, its environmental persistence necessitates a thorough evaluation of its lifecycle and potential impacts.[2][3] This guide aims to provide the scientific community with an authoritative resource on the core technical aspects of this compound.
Physicochemical Properties and Molecular Structure
A precise understanding of the molecular identity and physical properties of (Perfluoro-N-hexyl)ethane is fundamental to its application.
Identification and Nomenclature
The compound is identified by several names and chemical codes, summarized in the table below.
| Identifier | Value |
| CAS Number | 80793-17-5[1][4][5] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane[1][4][] |
| Synonyms | (Perfluorohex-1-yl)ethane, O62 compound[1][5][7] |
| Molecular Formula | C₈H₅F₁₃[1][4][5] |
| Molecular Weight | 348.1 g/mol [1][4] |
| Canonical SMILES | CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F[1][5] |
| InChI Key | SKRWRXWNQFQGRU-UHFFFAOYSA-N[1][5][] |
Molecular Structure Analysis
The structure of (Perfluoro-N-hexyl)ethane consists of two distinct moieties: a non-polar, hydrophobic, and lipophobic perfluorohexyl tail, and a non-polar but lipophilic ethyl head. This segmentation is the source of its unique interfacial properties and makes it a subject of interest for applications requiring specific surface activities, such as in surfactants or specialized coatings.[1][8] The highly electronegative fluorine atoms create a strong helical electron shield around the carbon backbone of the tail, rendering it exceptionally stable.
Caption: Molecular structure of (Perfluoro-N-hexyl)ethane.
Physical and Thermodynamic Properties
The physical properties are a direct consequence of its molecular structure, combining the volatility of a medium-chain alkane with the high density and low refractive index characteristic of fluorocarbons. Thermodynamic properties are crucial for modeling its behavior in various processes, particularly in thermal management or phase-change applications.[9][10]
| Property | Value | Source |
| Boiling Point | 121.2 °C (at 760 mmHg) | [5] |
| Density | 1.502 g/cm³ | [5] |
| Flash Point | 34.4 °C | [5] |
| Appearance | Colorless Liquid | N/A |
| Purity | ≥97% (typical commercial grade) | [4] |
Synthesis and Manufacturing Processes
The synthesis of partially fluorinated alkanes like (Perfluoro-N-hexyl)ethane requires specialized methods to control the degree and position of fluorination.
Core Synthesis Strategies
The manufacturing of perfluorinated compounds has historically relied on two primary methods: electrochemical fluorination (ECF) and direct fluorination using elemental fluorine. For compounds like (Perfluoro-N-hexyl)ethane, a more controlled approach is necessary.
A foundational industrial method for producing perfluorinated moieties is the Fowler Process . This involves passing the vapor of a hydrocarbon precursor over a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), which acts as a controlled fluorinating agent. This process moderates the extreme reactivity of elemental fluorine and was originally developed during the Manhattan Project.[1] The perfluorinated intermediate (e.g., perfluorohexyl iodide) can then be coupled with an appropriate hydrocarbon group.
Generalized Laboratory Synthesis Workflow
While specific proprietary synthesis routes are not publicly detailed, a logical and generalized protocol can be constructed based on established organofluorine chemistry principles. This protocol is self-validating by including checkpoints for reaction completion and product purity.
Caption: Generalized workflow for the synthesis of (Perfluoro-N-hexyl)ethane.
Experimental Protocol:
-
Step 1: Radical-Mediated Coupling
-
Rationale: To form the C-C bond between the fluorinated and hydrocarbon segments. A common method involves the reaction of a perfluoroalkyl iodide with an alkene. A patent for a related compound, perfluorohexyl n-octane, uses a photocatalyzed condensation of perfluorohexyl iodoalkane and 1-octene.[11] A similar principle can be applied here.
-
Procedure:
-
Charge a reaction vessel with perfluorohexyl iodide (C₆F₁₃I) and a slight excess of ethylene gas in a suitable solvent (e.g., acetonitrile).
-
Add a radical initiator (e.g., AIBN or a photocatalyst).
-
Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar) to initiate the reaction. The temperature will depend on the initiator used.
-
Monitor the reaction progress via GC-MS or ¹⁹F NMR to track the consumption of the perfluorohexyl iodide starting material.
-
-
-
Step 2: Reduction and Work-up
-
Rationale: The initial coupling product will be an iodo-adduct (C₆F₁₃CH₂CH₂I). The terminal iodine must be replaced with hydrogen.
-
Procedure:
-
Once the initial reaction is complete, cool the mixture.
-
Introduce a reducing agent, such as tributyltin hydride (Bu₃SnH) or catalytic hydrogenation, to replace the iodine with a hydrogen atom.
-
After the reduction is complete, quench the reaction carefully (e.g., with an aqueous solution of Na₂S₂O₃ to remove any remaining iodine).
-
Perform a liquid-liquid extraction. The fluorinated product will reside in the organic phase. Wash the organic phase with brine and dry it over an anhydrous salt (e.g., MgSO₄).
-
-
-
Step 3: Purification
-
Rationale: To isolate the desired product from unreacted starting materials, by-products, and solvent.
-
Procedure:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation, collecting the fraction at the expected boiling point (~121 °C).[5] Alternatively, for higher purity, preparative gas chromatography or column chromatography on a fluorinated stationary phase can be used.[1]
-
-
-
Step 4: Characterization and Quality Control
-
Rationale: To confirm the identity and purity of the final product.
-
Procedure:
-
Obtain ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra to confirm the molecular structure.
-
Use GC-MS or LC-MS to confirm the molecular weight and assess purity.
-
Measure physical properties like density and refractive index to compare against known values.
-
-
Key Scientific and Industrial Applications
The unique properties of (Perfluoro-N-hexyl)ethane make it a highly valuable compound in specialized research and industrial domains.
Advanced NMR/MRI Signal Enhancement
One of the most innovative applications is in the field of ¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy.[1]
-
Mechanism: The technique of Parahydrogen-Induced Polarization (PHIP) is used to dramatically enhance the NMR signal of the fluorine nuclei. This involves the catalytic addition of parahydrogen (a spin isomer of H₂) to an unsaturated precursor, such as (Perfluoro-N-hexyl)ethene. The spin order from the parahydrogen is transferred to the fluorine nuclei during the subsequent hydrogenation to (Perfluoro-N-hexyl)ethane.
-
Significance: This hyperpolarization leads to a signal enhancement of several orders of magnitude. Notably, the terminal -CF₃ group shows the highest polarization, making it an incredibly bright beacon in ¹⁹F MRI.[1] This allows for high-sensitivity imaging and tracking of molecules tagged with this group in biological systems, opening new avenues for diagnostics and drug delivery research.[1]
Caption: Conceptual workflow of Parahydrogen-Induced Polarization (PHIP).
Proton Transport Materials for Fuel Cells
In the field of energy science, (Perfluoro-N-hexyl)ethane serves as a precursor in the synthesis of advanced materials for Proton Exchange Membrane (PEM) Fuel Cells.[1]
-
Role: It is used to create novel perfluorinated monomers that are subsequently functionalized with acidic groups (e.g., sulfonic or phosphonic acids). These acidic groups are essential for facilitating proton transport across the membrane.[1]
-
Methodology: The compound's volatility is an asset, making it suitable for vacuum polymerization techniques used to create thin, uniform polymer films for PEMs.[1] The resulting fluorinated polymers offer the high chemical and thermal stability required for the harsh operating conditions inside a fuel cell.
Other Applications
-
Life Sciences: Its ability to interact with biological membranes allows it to be used in studies of cellular mechanisms. Research has indicated it can influence gene expression and signaling pathways.[1]
-
Agriculture: It has potential use as a surfactant or additive in advanced pesticide formulations, leveraging its ability to lower surface tension for better spreading and coverage.[1]
-
Pharmaceuticals: It can serve as a specialized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
Analytical Methodologies
The detection and quantification of (Perfluoro-N-hexyl)ethane, particularly at trace levels in environmental or biological samples, requires sophisticated analytical techniques.
Chromatographic and Spectrometric Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of most PFAS, including (Perfluoro-N-hexyl)ethane.[12][13][14] It offers high sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively lower boiling point compared to long-chain PFAS, GC-MS can also be a viable method for its analysis, especially in less complex matrices.[12]
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Objective: To extract and concentrate (Perfluoro-N-hexyl)ethane from an aqueous matrix (e.g., water sample) prior to LC-MS/MS analysis.
-
Cartridge Conditioning: A weak anion-exchange (WAX) SPE cartridge is conditioned sequentially with methanol and then ultrapure water. This activates the sorbent.[15]
-
Sample Loading: The water sample (e.g., 250 mL), adjusted to an appropriate pH, is passed through the conditioned cartridge at a steady flow rate. The target analyte adsorbs to the sorbent.
-
Washing: The cartridge is washed with a mild buffer to remove interfering matrix components.
-
Elution: The analyte is eluted from the cartridge using a small volume of a suitable organic solvent, typically methanol, sometimes containing a modifying agent like ammonium hydroxide.
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL), effectively increasing the analyte concentration by a factor of 250.
-
Analysis: The concentrated extract is then ready for injection into the LC-MS/MS system.
Safety, Handling, and Environmental Considerations
As a member of the PFAS family, a thorough assessment of its safety and environmental impact is critical.
Laboratory Safety and Handling
While specific toxicity data for (Perfluoro-N-hexyl)ethane is limited, standard laboratory procedures for handling fluorinated chemicals should be followed.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[17][18]
-
First Aid:
Environmental Profile and Health Considerations
(Perfluoro-N-hexyl)ethane belongs to the class of chemicals known as PFAS, which are often called "forever chemicals".[2][3]
-
Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation processes (biotic or abiotic).[2][19] This leads to their extreme persistence in the environment.
-
Bioaccumulation and Toxicity: Many PFAS compounds are known to bioaccumulate in organisms and biomagnify up the food chain.[20] The broader class of PFAS has been associated with a range of adverse health effects in humans, including developmental issues, increased cancer risk, and immune system suppression.[2][3]
-
Knowledge Gaps: There is a scarcity of research on the specific toxicological and environmental fate of (Perfluoro-N-hexyl)ethane itself.[1] Therefore, its use should be approached with caution, and releases to the environment should be minimized until more data becomes available.
Conclusion and Future Outlook
(Perfluoro-N-hexyl)ethane is a specialized fluorochemical with a unique molecular architecture that enables significant advancements in niche but critical areas of science and technology. Its role in hyperpolarized ¹⁹F MRI presents a promising frontier for non-invasive medical diagnostics, while its utility as a building block for fuel cell membranes supports the development of clean energy technologies.
However, the compound's identity as a PFAS raises important questions about its long-term environmental impact. Future research must focus on two parallel tracks: harnessing its unique properties for technological innovation while simultaneously conducting rigorous studies on its environmental fate, transport, and toxicological profile. A complete lifecycle assessment is needed to ensure that its benefits can be realized without imposing a lasting environmental burden. The development of sustainable, fluorine-free alternatives or effective remediation technologies will be crucial for the long-term viability of applications currently reliant on such compounds.
References
-
ResearchGate. (2025, December 7). (PDF) Relevance of PFAS (per- and polyfluoroalkyl substances) contamination to the environment and sustainable development. [Link]
-
European Commission. (2023, October 19). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. [Link]
-
Alachem Co., Ltd. 355-49-7 | Perfluorohexadecane. [Link]
-
Regulations.gov. Per- and Polyfluoroalkyl Substances (PFAS) Fact Sheets. [Link]
-
ResearchGate. (PDF) Perfluoroalkyl and polyfluoroalkyl substances: current and future perspectives. [Link]
-
Enviro Wiki. (2025, August 6). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link]
-
ResearchGate. Prediction of Main Thermodynamic Properties of Perfluoroalkanes and Their Mixtures with CO2 | Request PDF. [Link]
-
ULisboa Research Portal. Thermodynamic characterization of pure perfluoroalkanes, including interfacial and second order derivative properties, using the crossover soft-SAFT EoS. [Link]
-
ASME Open J. Engineering. (2025, April 2). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. [Link]
-
ASME Digital Collection. (2025, April 2). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. [Link]
-
OSTI.gov. Investigating the molecular-level thermodynamics and adsorption properties of per- and poly-fluoroalkyl substances. [Link]
-
NIH PubChem. (Perfluorohexyl)ethylene | C8H3F13 | CID 91384. [Link]
- Google Patents.
-
Airgas. Halocarbon R-116 (Hexafluoroethane) - SAFETY DATA SHEET. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment. [Link]
-
MDPI. (2021, January 20). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. [Link]
-
MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. [Link]
-
Chromatography Online. (2023, September 1). Analytical Techniques in Exploring the Persistent Global PFAS Problem. [Link]
- Google Patents. CN115703693A - Novel synthesis method of perfluorohexyl n-octane.
-
MDPI. (2023, January 4). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids. [Link]
-
NIH National Center for Biotechnology Information. (2020, May 12). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. [Link]
-
PubMed. (2021, January 20). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. [Link]
-
PubMed. (2024, February 27). A comparative review of the toxicity mechanisms of perfluorohexanoic acid (PFHxA) and perfluorohexanesulphonic acid (PFHxS) in fish. [Link]
-
ResearchGate. (2025, August 5). (PDF) Perfluorohexanoic acid toxicity, part II: Application of human health toxicity value for risk characterization. [Link]
-
PubMed Central. (2025, May 26). Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. [Link]
Sources
- 1. Buy (Perfluoro-N-hexyl)ethane | 80793-17-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane, (Perfluorohex-1-yl)ethane | 80793-17-5 [chemicalbook.com]
- 8. CAS 355-49-7: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,… [cymitquimica.com]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 11. CN115703693A - Novel synthesis method of perfluorohexyl n-octane - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
